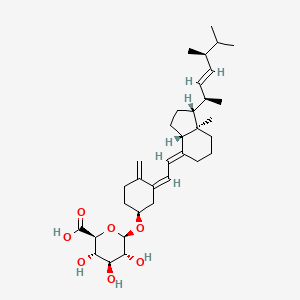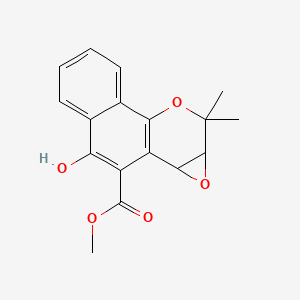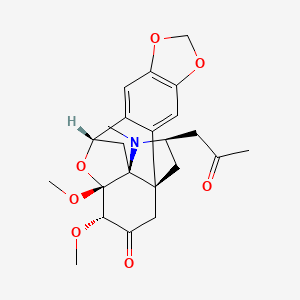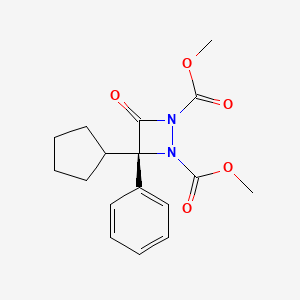
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of similar compounds, like 3,3-dimethoxyazetidine-2-carboxylates, involves the cyclization of γ-amino-α-bromocarboxylic esters, which leads to new azetidine derivatives. These derivatives have a suitably protected carbonyl function at the 3-position, allowing for further functionalization (Mangelinckx et al., 2005).
- Another relevant synthesis involves the regioselective creation of compounds containing chloroquinoline and dihydropyrimidone moieties. These compounds show differences in the conformations of their rings and hydrogen bonding arrangements (Watermeyer et al., 2009).
Chemical Reactions and Behavior
- Research on the rearrangement of similar compounds like 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester, demonstrates the formation of various derivatives under different conditions (Kim, 1986).
- The determination of acidity constants of compounds with acidic carbon atoms, including various esters, highlights the role of capillary electrophoresis in understanding their chemical properties (Mofaddel et al., 2004).
- Studies on the cycloaddition reactions of monocyclic aziridines with dimethyl 1-cyclobutene-1,2-dicarboxylate provide insights into the formation of bicyclic adducts and their stereochemistries, which are relevant to understanding the behavior of complex esters (Matsumoto et al., 1994).
Applications in Drug Development
- The synthesis and pharmacological evaluation of bifunctional compounds containing different moieties, including esters, can be significant in drug development, offering insight into the creation of new therapeutic agents (Dhanya et al., 2011).
- Similarly, the synthesis of novel 1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates and their pharmacological activities provide a basis for the development of new drugs (Meyer et al., 1981).
properties
Product Name |
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester |
|---|---|
Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
dimethyl (3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m1/s1 |
InChI Key |
ZRHWCAFAIHTQKD-QGZVFWFLSA-N |
Isomeric SMILES |
COC(=O)N1C(=O)[C@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



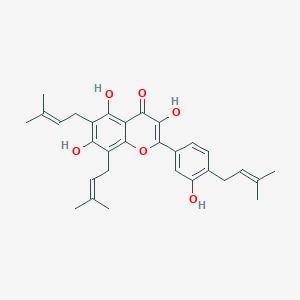
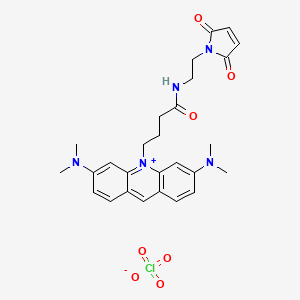
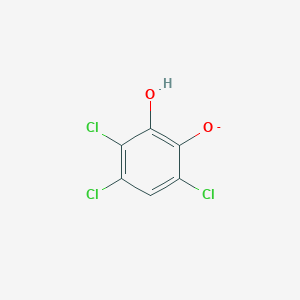
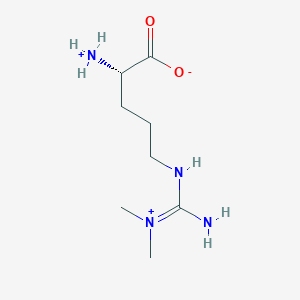
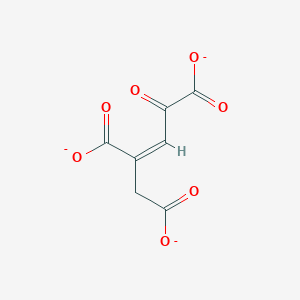
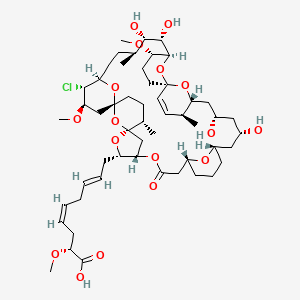
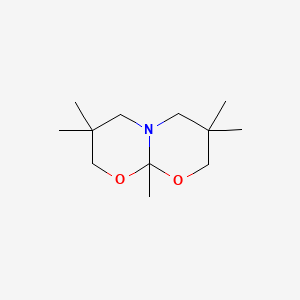
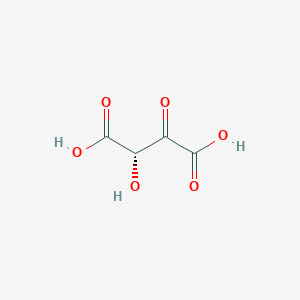
![1-(8-[3]-Ladderane-octanoyl-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262914.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)
